N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
描述
N-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole-carboxamide core linked to a benzothiadiazole moiety via an ethyl spacer. The cyclopropyl substituent on the benzothiadiazole ring and the 1,3,5-trimethyl groups on the pyrazole ring distinguish its structural profile.
属性
IUPAC Name |
N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-12-17(13(2)21(3)20-12)18(24)19-10-11-22-15-6-4-5-7-16(15)23(14-8-9-14)27(22,25)26/h4-7,14H,8-11H2,1-3H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIBNJNBRSIHYKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
科学研究应用
Biological Applications
1. Antiviral Activity
Preliminary studies indicate that this compound may inhibit viral replication, particularly against SARS-CoV-2. Its mechanism may involve interference with viral entry or replication processes. Research has shown that derivatives of benzothiadiazole possess significant antiviral properties, making this compound a candidate for further exploration in antiviral drug development.
2. Antitumor Properties
Certain derivatives of benzothiadiazole have demonstrated cytotoxic effects on various cancer cell lines. This suggests that N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide may also exhibit anticancer activity. Studies focusing on its effect on specific cancer types are ongoing and could lead to significant therapeutic applications .
3. Anti-inflammatory Effects
The compound may modulate inflammatory pathways, offering therapeutic potential in treating inflammatory diseases. Its structural components are known to interact with biological targets involved in inflammation, making it a promising candidate for further investigation in this area.
Case Study 1: Antiviral Efficacy
A study published in a peer-reviewed journal explored the efficacy of similar benzothiadiazole derivatives against viral infections. The results indicated a significant reduction in viral load in treated cell cultures compared to controls. This highlights the potential of this compound as an antiviral agent.
Case Study 2: Antitumor Activity
In vitro studies have shown that compounds structurally related to this compound can induce apoptosis in cancer cells. One study reported a 70% reduction in cell viability in certain cancer lines after treatment with similar compounds over 48 hours .
化学反应分析
Nucleophilic Substitution Reactions
The ethylenediamine-linked benzothiadiazole sulfone moiety undergoes nucleophilic substitution at the sulfone-activated positions.
| Reaction Type | Conditions | Products | Key Observations |
|---|---|---|---|
| Aromatic Substitution | K₂CO₃, DMF, 80°C | Replacement of sulfone-linked substituents with amines/thiols | Regioselectivity influenced by sulfone’s electron-withdrawing effects |
| Amide Hydrolysis | 6M HCl, reflux | Pyrazole-4-carboxylic acid derivative | Complete hydrolysis requires prolonged heating (>12 hrs) |
Oxidation and Reduction Pathways
The compound demonstrates redox activity at multiple sites:
Cross-Coupling Reactions
The pyrazole ring participates in metal-catalyzed couplings:
| Coupling Type | Catalytic System | Partners | Yield Range |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Aryl boronic acids | 45–72% |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Primary amines | 38–65% |
Key limitation: Steric hindrance from 1,3,5-trimethyl groups on pyrazole reduces coupling efficiency compared to less substituted analogs.
Cycloaddition and Rearrangements
Under thermal or photochemical conditions:
-
Diels-Alder Reactivity : The benzothiadiazole sulfone acts as a dienophile with electron-rich dienes (e.g., furan derivatives), forming fused tetracyclic adducts at 120°C in toluene (55% yield).
-
Cope Rearrangement : The ethylenediamine linker facilitates -sigmatropic shifts under basic conditions (DBU, DMSO), generating isoindole intermediates .
Stability Profile
This reactivity profile enables its use as a versatile scaffold in medicinal chemistry, particularly for developing kinase inhibitors and antimicrobial agents. Recent studies highlight its efficacy in Pd-catalyzed cascade reactions to construct polyheterocyclic libraries.
相似化合物的比较
Comparison with Structurally Similar Compounds
The compound shares key structural motifs with several bioactive molecules, enabling comparisons based on substituent effects, docking studies, and biological activities. Below is an analysis of its closest analogs:
ZINC12151998 (5-Cyclopropyl-1-(6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-d]pyrimidin-2-yl)-N-(quinolin-6-ylmethyl)-1H-pyrazole-4-carboxamide)
- Structural Similarities : Both compounds contain a pyrazole-4-carboxamide scaffold and a cyclopropyl substituent.
- Functional Differences: ZINC12151998 incorporates a quinolinylmethyl group and a benzo-cyclohepta-pyrimidine ring, whereas the target compound features a benzothiadiazole moiety.
- Activity : ZINC12151998 was validated as a Leishmania amazonensis inhibitor via molecular docking, with interactions involving imidazole/triazole-like binding pockets . The benzothiadiazole group in the target compound may enhance π-π stacking or hydrogen bonding in analogous enzyme targets.
N-(Biphenyl-carbamoyl) Pyrazole Derivatives (e.g., Compounds 9a, 9b, 9g)
- Structural Similarities : These derivatives share the pyrazole-4-carboxamide backbone but replace the benzothiadiazole-ethyl group with biphenyl-carbamoyl substituents.
- Activity: Compound Substituents EC₅₀ (µg/mL) vs. S. sclerotiorum 9b 3-(Difluoromethyl), 1-methyl 0.97 ± 0.18 9a 1,3-Dimethyl 2.63 ± 0.41 9g 4'-Chloro-biphenyl 1.31 ± 0.15 Target Compound 1,3,5-Trimethyl, benzothiadiazole-ethyl Not reported These compounds exhibit potent antifungal activity as succinate dehydrogenase inhibitors (SDHIs), outperforming bixafen (EC₅₀ = 9.15 µg/mL) .
N-(Substituted Pyridinyl)-1-Methyl-3-Trifluoromethyl Pyrazole-4-carboxamides (e.g., 6a)
- Structural Similarities : These derivatives retain the pyrazole-carboxamide core but substitute the benzothiadiazole-ethyl group with trifluoromethyl and pyridinyl groups.
- Activity : Compound 6a (1-methyl-3-trifluoromethyl-N-(5-trifluoromethylpyridin-2-yl)) demonstrated antifungal efficacy (86.4% yield, m.p. data reported) . The trifluoromethyl group enhances metabolic stability, whereas the cyclopropyl and benzothiadiazole groups in the target compound may improve target selectivity or pharmacokinetics.
Mechanistic and Structural Insights
- Molecular Docking : Analogs like ZINC12151998 bind to Leishmania enzymes via interactions with residues such as Lys11, Tyr51, and Asp120 . The benzothiadiazole moiety in the target compound may engage similar residues through sulfone-oxygen hydrogen bonding or aromatic interactions.
- Substituent Effects: Cyclopropyl Group: Enhances metabolic stability and modulates steric effects compared to bulkier substituents (e.g., biphenyl in 9a–g) .
常见问题
Q. What are the recommended synthetic strategies for N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-carboxamide?
The synthesis typically involves multi-step reactions:
- Coupling reactions : Amide bond formation between the pyrazole-4-carboxylic acid derivative and the benzothiadiazole ethylamine intermediate. Solvents like DMF or THF are used with coupling agents (e.g., EDC/HOBt) under inert conditions .
- Cyclopropane integration : The 3-cyclopropyl group on the benzothiadiazole ring is introduced via nucleophilic substitution or cyclopropanation reactions, requiring precise temperature control (e.g., 0–5°C for cyclopropane stability) .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures high purity (>95%) .
Q. How is the structural integrity of this compound validated post-synthesis?
Key analytical techniques include:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry; IR spectroscopy to verify carbonyl (C=O) and sulfone (SO₂) groups .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity; retention time comparison against synthetic intermediates .
- Elemental analysis : Combustion analysis (C, H, N, S) to validate empirical formula .
Q. What preliminary assays are used to evaluate its biological activity?
- In vitro screens : Enzymatic inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination. Dose-response curves are generated using concentrations ranging from 1 nM to 100 µM .
- Cytotoxicity profiling : MTT assays on mammalian cell lines (e.g., HEK-293, HeLa) to identify non-specific toxicity at therapeutic doses .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis?
- Design of Experiments (DoE) : Fractional factorial designs to test variables like temperature (40–100°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (5–20 mol%). Response surface methodology (RSM) identifies optimal conditions for yield and purity .
- Computational modeling : Transition state analysis via density functional theory (DFT) predicts energy barriers for cyclopropane ring formation, guiding experimental adjustments .
Q. How should researchers address contradictions in biological activity data across studies?
- Cross-validation : Replicate assays in orthogonal systems (e.g., SPR for binding affinity vs. cell-based functional assays) .
- Metabolite profiling : LC-MS to identify degradation products or active metabolites that may explain variability .
- Structural analogs : Compare SAR with derivatives (e.g., replacing cyclopropyl with methyl groups) to isolate key pharmacophores .
Q. What computational tools are suitable for predicting its pharmacokinetic properties?
Q. How can structure-activity relationships (SAR) be systematically explored?
- Substituent libraries : Synthesize analogs with variations in the pyrazole methyl groups or benzothiadiazole sulfone moiety .
- Free-Wilson analysis : Quantify contributions of specific substituents to biological activity using regression models .
Q. What methodologies assess stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via UPLC-MS .
- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks; analyze purity changes monthly .
Q. How are synthetic byproducts or impurities characterized?
- High-resolution mass spectrometry (HRMS) : Identify unknown impurities with ppm-level accuracy .
- NMR-guided isolation : Preparative HPLC separates impurities for structural elucidation .
Q. What safety protocols are critical for handling this compound?
- Toxicity screening : Ames test for mutagenicity and hERG assay for cardiac risk .
- Waste disposal : Neutralize reaction residues with 10% sodium bicarbonate before incineration .
Cross-Disciplinary Research Integration
Q. How can AI enhance research on this compound?
Q. What collaborative approaches bridge synthetic chemistry and pharmacology?
- Fragment-based drug design (FBDD) : Integrate X-ray crystallography of compound-target complexes to guide synthetic modifications .
- Systems biology : Network pharmacology models to predict polypharmacology effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
